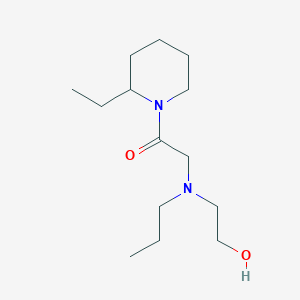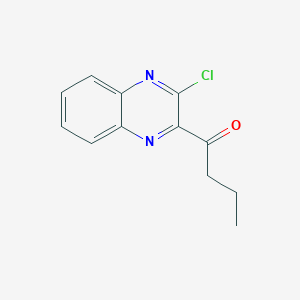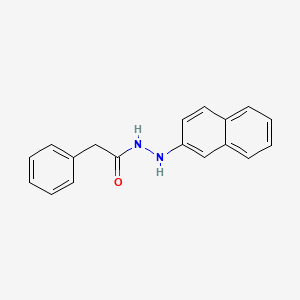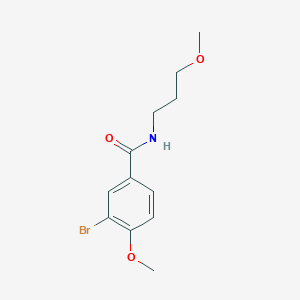
n-(1,3-Dimethyl-1h-pyrazol-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide: is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(4-cyanophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide
- 3,5-dimethyl-1H-pyrazole-1-methanesulfonamide
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness
N-(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-5-4-6(9(2)7-5)8-12(3,10)11/h4,8H,1-3H3 |
InChI Key |
AZWJOSMTBNQHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)

![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)

![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)
